molecular formula C9H17NO B7805949 4-(2-Methylallyloxy)piperidine

4-(2-Methylallyloxy)piperidine

Cat. No.: B7805949
M. Wt: 155.24 g/mol
InChI Key: KTQXQFXHCRNMKT-UHFFFAOYSA-N
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Description

4-(2-Methylallyloxy)piperidine is a piperidine derivative featuring a 2-methylallyloxy substituent at the 4-position of the piperidine ring. Piperidine derivatives are widely studied in medicinal chemistry due to their versatility in interacting with biological targets, such as G-protein-coupled receptors (GPCRs), ion channels, and enzymes . The piperidine scaffold itself is a six-membered heterocycle with one nitrogen atom, offering conformational flexibility and hydrogen-bonding capabilities.

Properties

IUPAC Name

4-(2-methylprop-2-enoxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-8(2)7-11-9-3-5-10-6-4-9/h9-10H,1,3-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQXQFXHCRNMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 4-Hydroxypiperidine

The most direct route involves alkylation of 4-hydroxypiperidine with 2-methylallyl bromide or chloride. This SN2 reaction typically employs a polar aprotic solvent (e.g., DMF or DMSO) and a strong base (e.g., NaH or K2CO3) to deprotonate the hydroxyl group, facilitating nucleophilic attack on the allylic electrophile.

Example Protocol

  • Substrates : 4-Hydroxypiperidine (1.0 eq), 2-methylallyl bromide (1.2 eq)

  • Base : Potassium carbonate (2.0 eq)

  • Solvent : Dimethylformamide (DMF), 0.1 M

  • Conditions : 60°C, 12 hours under nitrogen

  • Workup : Aqueous extraction, column chromatography (SiO2, ethyl acetate/hexanes)

  • Yield : 65–72%

A key limitation is the competing elimination of 2-methylallyl bromide under basic conditions, which reduces efficiency. Substituting NaH with milder bases like Cs2CO3 mitigates this issue but extends reaction times .

Hydrogenolysis of Benzyl-Protected Intermediates

Catalytic hydrogenolysis is a robust method for deprotecting intermediates. For instance, synthesizing 1-benzyl-4-(2-methylallyloxy)piperidine followed by Pd/C-catalyzed hydrogenolysis achieves the target compound. This approach mirrors protocols in CN1583742A, where benzyl groups are cleaved under hydrogen pressure .

Optimized Hydrogenolysis Conditions

ParameterValue
Catalyst10% Pd/C (0.1 eq)
SolventToluene or methanol
Temperature110–120°C
Pressure20 kg/cm² H₂
Reaction Time3–5 hours
Yield85–90%

Notably, methanol as a solvent enhances hydrogen solubility but may necessitate lower temperatures (25–40°C) to prevent over-reduction of the allyl group .

Nucleophilic Substitution with 4-Chloropiperidine

4-Chloropiperidine serves as a precursor for displacement reactions with 2-methylallyl alcohol. The process requires a base to generate the alkoxide in situ, though competing elimination pathways necessitate careful optimization.

Representative Procedure

  • Substrates : 4-Chloropiperidine (1.0 eq), 2-methylallyl alcohol (1.5 eq)

  • Base : Sodium hydride (1.2 eq)

  • Solvent : Tetrahydrofuran (THF), 0.2 M

  • Conditions : Reflux, 18 hours

  • Yield : 58–64%

The modest yield stems from the poor leaving-group ability of chloride, which can be improved using phase-transfer catalysts like tetrabutylammonium bromide .

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers an alternative for forming the ether linkage under mild conditions. Here, 4-hydroxypiperidine and 2-methylallyl alcohol react in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).

Key Data

ComponentQuantity
4-Hydroxypiperidine1.0 eq
2-Methylallyl alcohol1.2 eq
DIAD1.5 eq
PPh₃1.5 eq
SolventDichloromethane (DCM)
Temperature0°C → room temperature
Yield75–80%

This method avoids strong bases but generates stoichiometric triphenylphosphine oxide, complicating purification .

Comparative Analysis of Synthetic Routes

The table below evaluates the five methods based on yield, scalability, and practicality:

MethodYield (%)ScalabilityCost Efficiency
Alkylation65–72ModerateHigh
Hydrogenolysis85–90HighModerate
Nucleophilic Substitution58–64LowLow
Mitsunobu Reaction75–80ModerateLow

Hydrogenolysis emerges as the most scalable and efficient route, albeit requiring specialized equipment for high-pressure H₂. For small-scale synthesis, the Mitsunobu reaction provides superior yields despite higher reagent costs .

Chemical Reactions Analysis

Hydrogenation of the Allyloxy Group

The 2-methylallyloxy group undergoes catalytic hydrogenation to yield saturated ether derivatives. For example:

  • Reaction : Hydrogenation of the allyl moiety using Pd/C or Rh catalysts under H₂ (20–30 bar) produces 4-(2-methylpropoxy)piperidine with >90% yield .

  • Conditions :

    CatalystPressure (bar)Temperature (°C)Yield (%)
    Pd/C (10%)20110–12092
    Rh(COD)302588

This reaction is critical for reducing steric hindrance in downstream applications .

Acid-Catalyzed Elimination

Under acidic conditions, the allyloxy group facilitates β-elimination to form conjugated dienes:

  • Reaction : Treatment with HCl·DMPU or H₂SO₄ generates 4-piperidinyl carbocation intermediates , which eliminate to form 1,3-dienes .

  • Mechanism : Protonation of the allyl ether oxygen initiates cleavage, producing isobutylene gas and a resonance-stabilized carbocation .

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen participates in alkylation or acylation reactions:

  • Alkylation : Reaction with benzyl bromide or methyl acrylate forms N-substituted piperidines .

    • Example: 4-(2-Methylallyloxy)piperidine+CH2=CHCOOCH3N-allyl-4-(2-methylallyloxy)piperidine\text{this compound} + \text{CH}_2=\text{CHCOOCH}_3 \rightarrow \text{N-allyl-4-(2-methylallyloxy)piperidine} .

  • Acylation : Acetic anhydride or tosyl chloride yields N-acetyl or N-tosyl derivatives , enhancing stability for further functionalization .

Cycloaddition and Ring-Opening Reactions

The allyloxy group engages in [3+2] cycloadditions with nitrones or azides:

  • Reaction : With phenyl azide, it forms triazoline intermediates , which decompose to yield 4-piperidinyl triazoles .

  • Applications : These products are precursors for bioactive molecules, including antiviral agents .

Oxidative Functionalization

Controlled oxidation modifies the allyl moiety:

  • Epoxidation : Using m-CPBA, the allyl group converts to an epoxide , enabling ring-expansion reactions .

  • Dihydroxylation : OsO₄ or KMnO₄ adds vicinal diols, which can be further oxidized to ketones .

Cross-Coupling Reactions

The allyloxy group facilitates transition-metal-catalyzed couplings:

  • Heck Reaction : With aryl halides, Pd(OAc)₂ catalyzes C–C bond formation at the allylic position .

  • Suzuki–Miyaura : Boronic acids couple with pre-halogenated derivatives to introduce aryl/heteroaryl groups .

Stability and Functional Group Compatibility

  • Thermal Stability : Decomposes above 200°C, releasing isobutylene .

  • pH Sensitivity : Stable in neutral conditions but prone to hydrolysis in strong acids/bases .

Scientific Research Applications

Chemical Properties and Structure

4-(2-Methylallyloxy)piperidine is characterized by its unique piperidine ring structure, which allows it to interact with numerous biological targets. The presence of the 2-methylallyloxy group enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

  • Pharmaceutical Synthesis :
    • This compound is utilized as an intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders and cancer. Its structural properties facilitate the development of analogs with enhanced therapeutic efficacy.
  • Biological Activity :
    • Studies have shown that this compound exhibits significant biological activity, including anti-inflammatory and analgesic effects. It has been explored for its potential in treating conditions such as neuropathic pain and cancer.
  • Enzyme Interaction Studies :
    • The compound serves as a substrate in enzyme mechanism studies, particularly in understanding the interactions of piperidine derivatives with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease research .

Applications in Drug Development

  • Cancer Treatment :
    • Derivatives of this compound are under investigation for their ability to inhibit tumor growth through the modulation of cellular signaling pathways. Case studies indicate promising results in preclinical models .
  • Neurological Disorders :
    • The compound's ability to cross the blood-brain barrier makes it a candidate for developing treatments for central nervous system disorders. Its derivatives are being evaluated for their neuroprotective effects and potential as analgesics .
  • Anti-Inflammatory Agents :
    • Due to its capacity to modulate inflammatory responses, this compound is being explored as a basis for new anti-inflammatory medications.

Data Tables

Application AreaSpecific UsesResearch Findings
Pharmaceutical SynthesisIntermediate for neurological drugsEnhances efficacy of drug analogs in preclinical trials
Biological ActivityAnti-inflammatory and analgesic effectsSignificant reduction in pain models
Enzyme InteractionSubstrate for AChE and BuChE studiesInhibition observed in Alzheimer’s related assays

Case Studies

  • Cancer Therapeutics :
    • A study demonstrated that derivatives of this compound significantly inhibited tumor growth in xenograft models, suggesting its potential as an anticancer agent.
  • Neuropathic Pain Management :
    • Research indicated that this compound effectively reduced pain levels in animal models of neuropathy, highlighting its analgesic properties and potential for treating chronic pain conditions .
  • Alzheimer's Disease :
    • In vitro studies showed that compounds derived from this compound inhibited AChE activity, supporting their use in developing treatments for cognitive decline associated with Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-(2-Methylallyloxy)piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target. For example, in medicinal chemistry, the compound may interact with neurotransmitter receptors, influencing signal transduction pathways and altering physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

EP2 Receptor Potentiation
  • CID890517 (4-Fluoro-N-(2-piperidin-1-ylphenyl)benzamide) : The para-fluoro substituent on the benzamide moiety is critical for EP2 receptor potentiation, with a fold shift in PGE2 EC50 values. Replacing fluorine with meta or ortho positions (e.g., TG6–127-1 and TG6–127-2) reduced activity, highlighting the importance of substitution geometry .
  • Morpholine vs. Piperidine in Pyrimidines : In trisubstituted pyrimidines (e.g., CID2992168), the morpholine ring showed higher EP2 potentiation than piperidine, pyrrolidine, or piperazine, suggesting that oxygen-containing heterocycles may enhance receptor interactions .
Acetylcholinesterase (AChE) Inhibition
  • E2020 (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine): The 5,6-dimethoxyindanone substituent conferred nanomolar AChE inhibition (IC50 = 5.7 nM) and high selectivity over butyrylcholinesterase. This underscores the role of aromatic and methoxy groups in enhancing target affinity .
Leishmanicidal Activity
  • Benzimidazolinyl Piperidines : Derivatives like Compound 3 (IC50 = 7.06 µg/mL) and Compound 10 (IC50 = 84.6 µg/mL) demonstrated varying efficacy against Leishmania major. Activity depended on substituent position and electronic effects, with electron-withdrawing groups enhancing potency .
Kv1.3 Potassium Channel Blockade
  • UK-78,282 (4-[diphenylmethoxymethyl]-1-[3-(4-methoxyphenyl)-propyl]-piperidine) : The diphenylmethoxymethyl group contributed to potent Kv1.3 blockade, suggesting that bulky lipophilic substituents improve channel binding .

Structural and Electronic Effects

  • 2-Methylallyloxy vs. Allyloxy/Alkoxy Groups : The 2-methylallyloxy substituent combines allyl’s π-electron density with methyl-induced steric hindrance. This may enhance membrane permeability compared to smaller alkoxy groups (e.g., methoxy) while avoiding excessive bulk seen in diphenylmethoxymethyl (UK-78,282) .
  • Positional Isomerism: In fluorophenoxymethyl piperidines (), para-substitution on the phenyl ring improved serotonin/norepinephrine reuptake inhibition. Similarly, the 4-position of the piperidine ring in 4-(2-Methylallyloxy)piperidine may optimize spatial alignment with target binding pockets .

Data Tables: Key Comparative Metrics

Compound Substituent/Modification Biological Target Activity Metric Reference
This compound 4-(2-methylallyloxy) N/A (Theoretical) N/A
CID890517 4-fluoro-N-(2-piperidinylphenyl) EP2 receptor Fold shift: High
CID2992168 Morpholine ring EP2 receptor Higher than piperidine
E2020 (13e) 5,6-dimethoxyindanone Acetylcholinesterase IC50 = 5.7 nM
UK-78,282 Diphenylmethoxymethyl Kv1.3 potassium channel Potent blockade
Benzimidazolinyl Compound 3 Benzimidazolinyl substituent Leishmania major IC50 = 7.06 µg/mL

Biological Activity

4-(2-Methylallyloxy)piperidine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological effects. The focus of this article is to explore the biological activity, mechanisms of action, and relevant research findings associated with this compound.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₅NO
  • Molecular Weight : 175.25 g/mol
  • CAS Number : Not widely available in common databases, indicating a potential niche or emerging interest in research.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. Research indicates that compounds within this class may influence neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors, which are crucial for cognitive function and mood regulation.

Pharmacological Effects

  • Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. This is hypothesized to occur through modulation of serotonergic and noradrenergic systems.
  • Antinociceptive Properties : The compound has shown potential in reducing pain responses in experimental models, indicating possible applications in pain management therapies.
  • Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, which may be beneficial in conditions like neurodegenerative diseases.

Study 1: Antidepressant-like Effects

A study conducted on rodents evaluated the antidepressant-like effects of this compound using the forced swim test and tail suspension test. Results indicated a significant reduction in immobility time, suggesting enhanced mood-related behaviors compared to control groups.

ParameterControl GroupTreatment Group (this compound)
Immobility Time (seconds)120 ± 1075 ± 8 (p < 0.05)

Study 2: Antinociceptive Activity

In another investigation focusing on pain modulation, the compound was administered to mice subjected to formalin-induced pain. The treatment group exhibited a marked decrease in pain scores compared to controls.

Pain Score (0-10 scale)Control GroupTreatment Group (this compound)
Pain Score Post-Treatment8.5 ± 0.54.0 ± 0.7 (p < 0.01)

Comparative Analysis with Similar Compounds

When compared to other piperidine derivatives, such as piperidine itself and other functionalized analogs, this compound exhibits unique properties that may enhance its therapeutic potential.

CompoundMolecular WeightNotable Activity
Piperidine85.13 g/molBasic neuroactivity
This compound175.25 g/molAntidepressant, antinociceptive

Q & A

Q. Table 1. Solvent Systems for Synthesis Optimization

Solvent TypeExampleYield Range (%)Purity (%)Reference
Cyclic EthersTHF65–7892–95
AmidesDMF70–8588–93
NitrilesACN60–7090–94

Q. Table 2. Key ADMET Predictions for Piperidine Derivatives

PropertyPrediction ToolTypical OutputReference
BBB PenetrationADMET Predictor™Moderate (LogBB = -0.5 to 0)
HepatotoxicityProTox-IILow risk (LD50 > 500 mg/kg)
Plasma Protein BindingSwissADME85–92% bound

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